molecular formula C25H18ClN3O4S B14732138 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione CAS No. 7018-32-8

1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

Cat. No.: B14732138
CAS No.: 7018-32-8
M. Wt: 491.9 g/mol
InChI Key: SZNBIXFPSLNMHY-UHFFFAOYSA-N
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Description

1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione is a complex organic compound that features a benzothiazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

The synthesis of 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Formation of the Pyrrolidine Ring: This involves the reaction of an appropriate amine with a diketone.

    Formation of the Pyridine Ring: This can be synthesized via a condensation reaction involving an aldehyde and an amine.

    Final Coupling: The final step involves coupling the benzothiazole, pyrrolidine, and pyridine intermediates under specific conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation: The hydroxymethylidene group can participate in condensation reactions with amines or alcohols.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the pyrrolidine and pyridine rings can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of three distinct rings and the specific functional groups attached to them, which confer unique chemical and biological properties.

Properties

CAS No.

7018-32-8

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H18ClN3O4S/c1-2-33-17-5-3-4-15(12-17)22(30)20-21(14-8-10-27-11-9-14)29(24(32)23(20)31)25-28-18-7-6-16(26)13-19(18)34-25/h3-13,21,30H,2H2,1H3

InChI Key

SZNBIXFPSLNMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=C(S3)C=C(C=C4)Cl)C5=CC=NC=C5)O

Origin of Product

United States

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